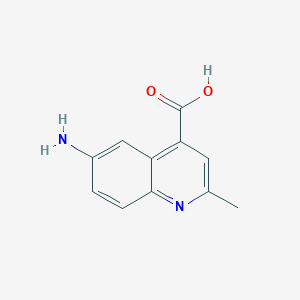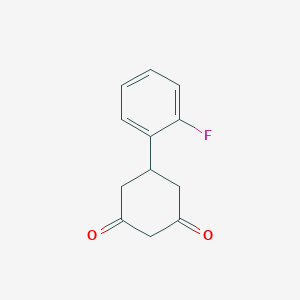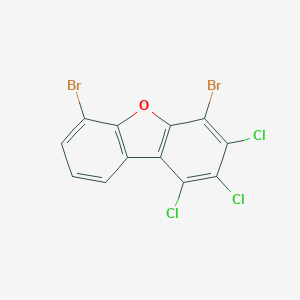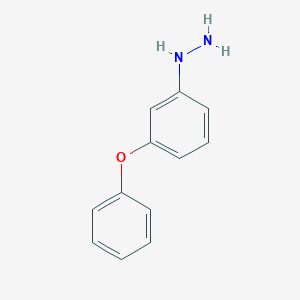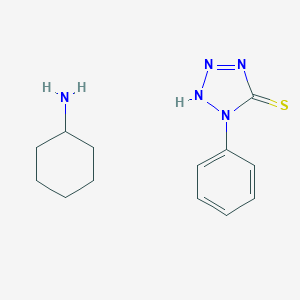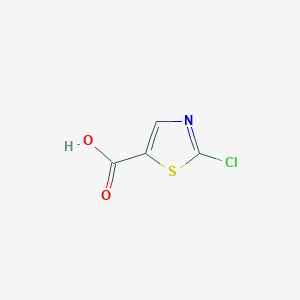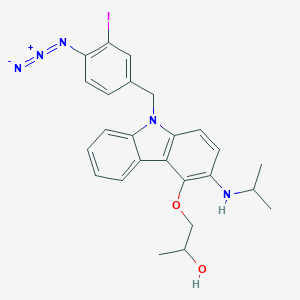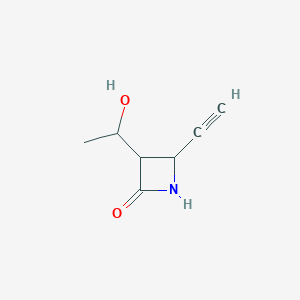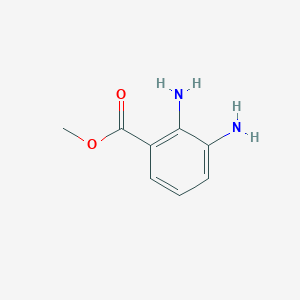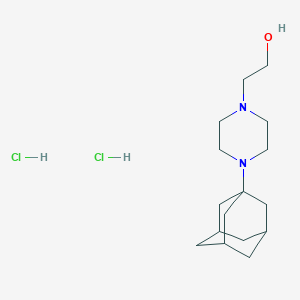
Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as memantine, and it is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Memantine has been studied extensively for its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In
科学的研究の応用
Memantine has been extensively studied for its potential therapeutic effects in neurological disorders. In Alzheimer's disease, memantine has been shown to improve cognitive function and delay the progression of the disease. In Parkinson's disease, memantine has been shown to reduce motor symptoms and improve quality of life. In multiple sclerosis, memantine has been shown to reduce inflammation and prevent neuronal damage. Memantine has also been studied for its potential use in treating addiction, depression, and anxiety disorders.
作用機序
Memantine acts as a non-competitive Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptor antagonist, which means it blocks the activity of Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors in a voltage-dependent manner. Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors are involved in synaptic plasticity, learning, and memory formation. Overactivation of Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors can lead to neuronal damage and cell death, which is why memantine is used to prevent this. Memantine also modulates the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological processes.
生化学的および生理学的効果
Memantine has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in neurodegenerative diseases. Memantine also modulates the release of neurotransmitters, which can improve cognitive function and reduce motor symptoms. Memantine has also been shown to have neuroprotective effects, which can prevent neuronal damage and cell death.
実験室実験の利点と制限
Memantine has several advantages for lab experiments. It has a high affinity for Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride receptors, which makes it a potent antagonist. It also has a long half-life, which allows for sustained receptor blockade. However, memantine also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. It also has a narrow therapeutic window, which means that the dose must be carefully controlled.
将来の方向性
There are several future directions for research on memantine. One area of interest is the potential use of memantine in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of new memantine derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, there is a need for further research on the long-term effects of memantine use, particularly in elderly populations. Overall, memantine has significant potential for the treatment of various neurological disorders, and further research is needed to fully understand its therapeutic effects.
合成法
Memantine is synthesized through the reaction of 1-adamantanamine with ethyl chloroformate, followed by the reaction with 2-aminoethanol and hydrochloric acid. The resulting product is then purified through crystallization, yielding memantine dihydrochloride as a white crystalline powder. This synthesis method has been optimized to produce high yields of memantine with high purity.
特性
CAS番号 |
19984-41-9 |
|---|---|
製品名 |
Piperazineethanol, 4-(1-adamantyl)-, dihydrochloride |
分子式 |
C16H30Cl2N2O |
分子量 |
337.3 g/mol |
IUPAC名 |
2-[4-(1-adamantyl)piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C16H28N2O.2ClH/c19-6-5-17-1-3-18(4-2-17)16-10-13-7-14(11-16)9-15(8-13)12-16;;/h13-15,19H,1-12H2;2*1H |
InChIキー |
PXHCRZWQAJMBKW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C23CC4CC(C2)CC(C4)C3.Cl.Cl |
正規SMILES |
C1CN(CCN1CCO)C23CC4CC(C2)CC(C4)C3.Cl.Cl |
その他のCAS番号 |
19984-41-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



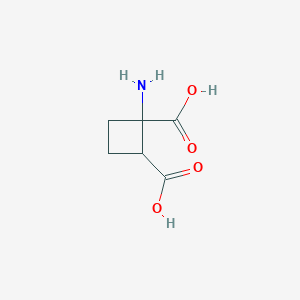
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
